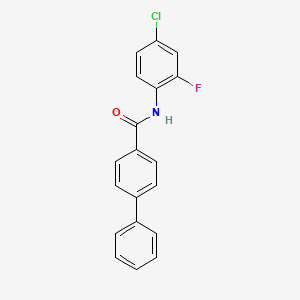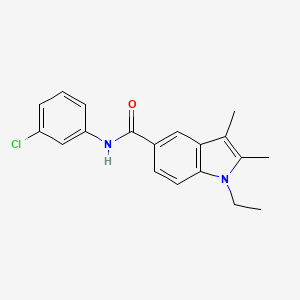
N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BrCP, and it is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in various fields. One of the major research areas is cancer treatment. Studies have shown that BrCP inhibits the growth of cancer cells by targeting the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. BrCP has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Another area of research is the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BrCP has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of these diseases. BrCP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea involves the inhibition of protein kinases such as CK2 and GSK-3β. These enzymes are involved in the regulation of various cellular processes such as cell growth, proliferation, and apoptosis. By inhibiting these enzymes, BrCP can disrupt the growth and survival of cancer cells and improve cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has various biochemical and physiological effects. In cancer cells, BrCP inhibits the growth and survival of cells by inducing apoptosis and disrupting cell cycle progression. In neurodegenerative diseases, BrCP improves cognitive function by reducing the accumulation of toxic proteins such as β-amyloid and α-synuclein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is its specificity towards protein kinases such as CK2 and GSK-3β. This specificity allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of BrCP is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of research is the development of more potent and selective inhibitors of CK2 and GSK-3β. Another area of research is the investigation of the potential applications of BrCP in other diseases such as diabetes and cardiovascular disease. Finally, the development of new formulations and delivery methods for BrCP can improve its solubility and bioavailability, making it more effective in experimental settings.
Conclusion:
In conclusion, N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea have been discussed in this paper. Further research on this compound can lead to the development of new treatments for cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction between 4-bromo-2-chloroaniline and 3-methyl-2-pyridinecarboxylic acid. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization.
Propiedades
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O/c1-8-3-2-6-16-12(8)18-13(19)17-11-5-4-9(14)7-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMGZLHWYCZSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-(3-methylpyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)

![2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)
![2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5727210.png)

![2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5727220.png)
![N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide](/img/structure/B5727221.png)
![2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5727228.png)
